[(3-Bromocyclobutoxy)methyl]benzene
CAS No.: 1807941-88-3
Cat. No.: VC8083248
Molecular Formula: C11H13BrO
Molecular Weight: 241.12
* For research use only. Not for human or veterinary use.
![[(3-Bromocyclobutoxy)methyl]benzene - 1807941-88-3](/images/structure/VC8083248.png)
Specification
CAS No. | 1807941-88-3 |
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Molecular Formula | C11H13BrO |
Molecular Weight | 241.12 |
IUPAC Name | (3-bromocyclobutyl)oxymethylbenzene |
Standard InChI | InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Standard InChI Key | UVNCCVPQXGEHGE-UHFFFAOYSA-N |
SMILES | C1C(CC1Br)OCC2=CC=CC=C2 |
Canonical SMILES | C1C(CC1Br)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name for [(3-bromocyclobutoxy)methyl]benzene is {[(3-bromocyclobutyl)oxy]methyl}benzene, reflecting its cyclobutane core substituted with a bromine atom at the 3-position and a benzyloxymethyl group . Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 241.13 g/mol . The compound is cataloged under multiple identifiers, including CAS numbers 1443110-01-7 (trans isomer) and 1807941-88-3 (racemic mixture) .
Stereochemical Configuration
The compound exists as a racemic mixture of the trans-(1r,3r) and cis-(1s,3s) diastereomers, though commercial samples predominantly feature the trans configuration . This stereochemical distinction influences reactivity and intermolecular interactions, particularly in enantioselective synthesis.
Structural Representation
The molecule comprises a cyclobutane ring with:
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A bromine atom at the 3-position.
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An oxymethylene bridge (-O-CH₂-) linking the cyclobutane to a benzene ring.
The InChIKey UVNCCVPQXGEHGE-UHFFFAOYSA-N and SMILES string C1C(CBr)COC(C2=CC=CC=C2)CC1 provide unambiguous representations of its connectivity .
Physicochemical Properties
Physical Characteristics
Key physical properties include:
Synthesis and Applications
Synthetic Routes
Though detailed methodologies are proprietary, plausible routes involve:
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Etherification: Reaction of 3-bromocyclobutanol with benzyl bromide under basic conditions.
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Nucleophilic Substitution: Displacement of a leaving group (e.g., tosylate) on cyclobutane by a benzyloxymethyl nucleophile.
Pharmaceutical Relevance
[(3-Bromocyclobutoxy)methyl]benzene is classified as a Protein Degrader Building Block, integral to developing PROTACs (Proteolysis-Targeting Chimeras) . These molecules facilitate targeted protein degradation by recruiting E3 ubiquitin ligases, offering therapeutic potential in oncology and neurodegenerative diseases .
Patent Landscape
The compound is referenced in patents filed via WIPO PATENTSCOPE, underscoring its role in drug discovery . Specific applications remain confidential but likely involve kinase inhibitors or epigenetic modulators.
Supplier | Catalog Number | Package Size | Price (USD) | Purity |
---|---|---|---|---|
ChemScene LLC | CS-0053054-250MG | 250 mg | $75.00 | ≥97% |
Aladdin Scientific | ALA-B174248-250mg | 250 mg | Not listed | ≥97% |
Synthonix Corporation | SY3465084228 | 250 mg | Not listed | 97% |
Restrictions: Sale limited to research laboratories and industrial entities; prohibited for medical or consumer use .
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